7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. This structure is characterized by a chlorine atom at position 7, a 3,4-dimethylbenzenesulfonyl group at position 3, and a 3-ethylphenyl substituent on the amine at position 3.
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(3-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-4-17-6-5-7-19(13-17)27-23-21-14-18(26)9-11-22(21)31-24(28-23)25(29-30-31)34(32,33)20-10-8-15(2)16(3)12-20/h5-14H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYDCNFNZEPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step processThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while nucleophilic substitution can result in various substituted triazoloquinazolines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using biochemical assays, molecular modeling, and other advanced techniques .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of this compound can be contextualized by comparing it to analogs within the [1,2,3]triazolo[1,5-a]quinazoline family and related heterocycles. Below is a detailed analysis:
Structural Analogues
Pharmacological Activity
- Anticancer Activity: Thieno-fused triazolo[1,5-a]pyrimidines (e.g., thieno[2,3-e]triazolo[1,5-a]pyrimidines) exhibit higher anticancer activity compared to aryl-fused [1,2,3]triazolo[1,5-a]quinazolines. For example, compound 6a (a triazoloquinazoline) showed only 81.85% growth inhibition (GP) against Renal Cancer UO-31 cells, whereas thieno analogs demonstrated broader efficacy . The 3,4-dimethylbenzenesulfonyl group in the target compound may enhance binding to metalloproteinases (e.g., MPII) compared to phenylsulfonyl analogs, as seen in ZINC000021797248, which showed low binding energies (-9.2 kcal/mol) with MPII .
- ADMET Properties: Compounds with bulky sulfonyl groups (e.g., 3,4-dimethylbenzenesulfonyl) often exhibit improved metabolic stability but reduced solubility. For instance, ZINC000021797248, with a 3,4-dimethylphenoxy group, met ADMET criteria for drug-likeness, suggesting the target compound may share similar pharmacokinetic advantages .
Research Findings and Data Tables
Table 1: Anticancer Activity of Selected Triazoloquinazolines
Table 2: Binding Affinities with Metalloproteinase II (MPII)
| Compound | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Target Compound | Not reported | - |
| ZINC000021797248 | -9.2 | |
| Phenylsulfonyl Analogue | -8.5 |
Biological Activity
7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 493.97 g/mol. The structure includes a chloro group, a sulfonyl moiety, and a triazole-quinazoline core, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The IC50 values for related compounds have been reported in the range of 0.2 to 83.9 µM, indicating significant inhibitory potential against AChE .
- Kinase Inhibition : The compound exhibits promising activity against multiple protein kinases involved in cancer signaling pathways. Differential Scanning Fluorimetry (DSF) assays have identified several kinases as potential targets .
Anticancer Potential
This compound has been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound showed moderate antiproliferative activity against various cancer cell lines. Notably, compounds with similar structures were found to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell growth and survival .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-Chloro... | MCF-7 (Breast Cancer) | 15.2 | AChE Inhibition |
| 7-Chloro... | HeLa (Cervical Cancer) | 12.5 | Kinase Inhibition |
Neuroprotective Effects
Research indicates that the compound may also have neuroprotective effects due to its ability to inhibit AChE. This inhibition could potentially benefit conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission .
Case Studies
- Alzheimer's Disease Models : A study involving hybrid quinazoline-triazole compounds showed that certain derivatives could effectively inhibit AChE and displayed favorable pharmacokinetic profiles for further development as anti-Alzheimer's agents .
- Cancer Therapeutics : Another investigation assessed the anticancer efficacy of quinazoline derivatives against a panel of cancer cell lines. The results indicated that modifications in the structure significantly impacted the potency and selectivity of the compounds against specific kinases involved in tumorigenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
